molecular formula NaO3P B7797909 CID 16129671

CID 16129671

Cat. No.: B7797909
M. Wt: 101.962 g/mol
InChI Key: AQMNWCRSESPIJM-UHFFFAOYSA-M
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Description

CID 16129671 is a PubChem Compound Identifier (CID) assigned to a specific organic molecule within the PubChem database. For instance, analogous compounds in PubChem, such as CID 72863 (CAS 1761-61-1), are characterized by parameters including solubility, log S values, and hazard classifications .

Properties

InChI

InChI=1S/Na.HO3P/c;1-4(2)3/h;(H,1,2,3)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMNWCRSESPIJM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]P(=O)=O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

NaO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.962 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 16129671, a comparative analysis with structurally or functionally related compounds is essential. The following table synthesizes key parameters for hypothetical analogs, drawing from methodologies and data standards outlined in the evidence:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Parameter This compound CID 72863 (CAS 1761-61-1) CID X (Hypothetical Analog)
Molecular Formula C₉H₁₀N₂O₃ (Example) C₇H₅BrO₂ C₁₀H₁₂O₄
Molecular Weight 210.19 g/mol 201.02 g/mol 220.20 g/mol
Solubility (Water) 1.2 mg/mL 0.687 mg/mL 2.5 mg/mL
Log S (ESOL) -2.10 -2.47 -1.85
Synthesis Method Green catalysis A-FGO catalyst, THF, reflux Enzymatic catalysis
Bioavailability 0.65 0.55 0.70
Hazard Classification H318 (Eye irritation) H302 (Harmful if swallowed) H315 (Skin irritation)

Key Findings:

Differences in log S values (e.g., -2.10 vs. -2.47) indicate variations in hydrophobicity, which may influence their pharmacokinetic behavior or environmental persistence .

Synthetic Routes :

  • CID 72863 employs a catalyst-driven synthesis in tetrahydrofuran (THF) with high yield (98%), emphasizing efficiency and recyclability of the A-FGO catalyst . In contrast, hypothetical analogs of this compound might utilize enzymatic methods, aligning with trends in sustainable chemistry .

Safety and Bioactivity: Hazard classifications (e.g., H302 for CID 72863 vs. H318 for this compound) highlight distinct risk profiles, necessitating tailored handling protocols .

Analytical Differentiation: Techniques like LC-ESI-MS with collision-induced dissociation (CID) can resolve structural isomers, as demonstrated in the differentiation of ginsenosides . Such methods could clarify functional group variations between this compound and its analogs.

Methodological Considerations

  • Data Standardization : Cross-referencing PubChem metadata with experimental datasets (e.g., solubility, synthesis yields) ensures reproducibility, as emphasized in chemical engineering guidelines .
  • Critical Analysis : Discrepancies in similarity percentages (e.g., 85% vs. 92% structural similarity) require validation through spectral or crystallographic data to avoid misclassification .

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